5,7-Dodecadien-1-ol

Electroantennography Pheromone receptor activation Dendrolimus spectabilis

5,7-Dodecadien-1-ol (CAS 71510-51-5) is an unsaturated C12 alcohol with a conjugated diene system at positions 5 and 7, existing as four geometric isomers (E,E; E,Z; Z,E; Z,Z). It functions as a key component of sex pheromone blends in multiple Dendrolimus pine moth species (Lepidoptera: Lasiocampidae) and select Malacosoma tent caterpillar species, where it mediates species-specific mate attraction and reproductive isolation.

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
Cat. No. B1638258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dodecadien-1-ol
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESCCCCC=CC=CCCCCO
InChIInChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5+,8-7+
InChIKeyJUDKGQZMLJXRJX-BSWSSELBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dodecadien-1-ol: C12 Dienol Pheromone Component for Species-Specific Lepidopteran Pest Management


5,7-Dodecadien-1-ol (CAS 71510-51-5) is an unsaturated C12 alcohol with a conjugated diene system at positions 5 and 7, existing as four geometric isomers (E,E; E,Z; Z,E; Z,Z) [1]. It functions as a key component of sex pheromone blends in multiple Dendrolimus pine moth species (Lepidoptera: Lasiocampidae) and select Malacosoma tent caterpillar species, where it mediates species-specific mate attraction and reproductive isolation [2]. The compound is available as isomer mixtures or stereochemically pure forms, with isomer purity being the critical determinant of biological activity in field applications [3].

Why 5,7-Dodecadien-1-ol Isomer and Analog Substitutions Compromise Field Bioactivity


Generic substitution of 5,7-dodecadien-1-ol with other dienols or functional analogs fails due to three non-negotiable requirements: (1) geometric isomer stereochemistry—only specific (E,Z)- or (Z,E)-configurations elicit antennal depolarization in target species, with mismatched isomers producing negligible EAG responses or even acting as behavioral antagonists [1]; (2) double bond positional specificity—5,7-conjugated diene systems differ fundamentally from 5,8-, 6,8-, 7,9-, and 8,10-dodecadien-1-ols in both GC-MS fragmentation patterns and olfactory receptor activation profiles [2]; and (3) functional group identity—the alcohol moiety cannot be replaced by acetate, aldehyde, or propionate derivatives without altering blend ratios and cross-attraction between sympatric species [3]. These constraints render the compound non-interchangeable for any application requiring species-specific pheromone signaling.

Quantitative Differentiation of 5,7-Dodecadien-1-ol: Head-to-Head Comparative Evidence for Procurement Decisions


Species-Specific EAG Response: (5E,7Z)-Isomer Dominance Over Other Geometric Configurations

Electroantennogram (EAG) recordings from male Dendrolimus spectabilis antennae demonstrate that three diene isomers—(5Z,7Z)-, (5Z,7E)-, and (5E,7Z)-5,7-dodecadien-1-ol—elicit the strongest depolarization responses, significantly outperforming the monoene isomer [1]. The (5Z,7E)-isomer was subsequently confirmed as the endogenous female-produced pheromone component via abdominal tip extract analysis [2].

Electroantennography Pheromone receptor activation Dendrolimus spectabilis

Field Trap Catch Enhancement: Ternary Blend with Acetate and Propionate Outperforms Alcohol Alone

In field trapping experiments with Dendrolimus spectabilis, traps baited with a ternary blend of (Z,E)-5,7-dodecadien-1-ol (Z5,E7-12:OH), its acetate (Z5,E7-12:OAc), and its propionate (Z5,E7-12:OPr) in a 1:1:1 ratio caught three times more males than traps baited with the alcohol component alone [1]. This demonstrates that while the alcohol is essential, its standalone activity is suboptimal for monitoring applications.

Field trapping Pheromone lure optimization Dendrolimus spectabilis

GC-MS Kovats Retention Index: Isomer Differentiation on Standard Columns

The (E,E)-5,7-dodecadien-1-ol isomer exhibits a Kovats retention index of 1537 on a DB-5 non-polar capillary column [1]. This value distinguishes it from the (E,Z)-isomer and other geometric configurations. Additionally, on a packed OV-101 column at 130°C, the compound shows a retention index of 1465 [2], providing a second orthogonal reference for analytical verification.

Gas chromatography Retention index Isomer identification

Synthetic Route Stereoselectivity: Wittig vs. Hydroboration Isomer Ratios

Systematic synthesis of 5,7-dodecadien-1-ol isomers via two routes yields distinct product ratios. The Wittig reaction between (E)-2-alkenal and phosphorane produces a mixture of (E,Z)- and (E,E)-isomers in approximately a 3:2 ratio [1]. The alternative route employing Wittig reaction of a 2-alkynal followed by stereoselective hydroboration with dicyclohexylborane yields (Z,Z)- and (Z,E)-isomers in a 6:1 to 10:1 ratio [1]. Pure isomers are obtained only after silver nitrate-impregnated silica gel chromatography.

Stereoselective synthesis Wittig reaction Hydroboration Isomer purity

Cross-Species Specificity: Dendrolimus houi Requires Unique (E,Z)-Isomer Blend

In Dendrolimus houi, the female-produced pheromone consists of (5E,7Z)-5,7-dodecadien-1-ol (E5,Z7-12:OH), its acetate (E5,Z7-12:OAc), and its aldehyde (E5,Z7-12:Ald) in a naturally occurring ratio of 100:39.7:5.6, with absolute amounts per female of 14.7 ± 12.9 ng, 5.8 ± 5.4 ng, and 0.8 ± 1.4 ng, respectively [1]. Field trapping with a 20:1:1 blend (alcohol:acetate:aldehyde) on rubber septa proved as effective as virgin female moths, while the acetate:aldehyde ratio of 1:1 was more critical than the ratio of either to the alcohol [1].

Species specificity Pheromone blend ratio Dendrolimus houi Mating disruption

5,7-Dodecadien-1-ol: Evidence-Backed Application Scenarios for Research and Pest Management


Species-Specific Monitoring of Dendrolimus houi Populations in Coniferous Forests

Deploy lures formulated with (5E,7Z)-5,7-dodecadien-1-ol, its acetate, and its aldehyde in a 20:1:1 ratio on gray rubber septa to achieve trap catch efficacy equivalent to virgin female moths [1]. This blend provides species-specific attraction, essential for monitoring the Yunnan pine caterpillar in southwestern China, where alternative isomers or generic dienol lures fail to attract target males. The 1:1 acetate:aldehyde ratio is critical; deviation reduces trap efficacy [1].

Optimized Lure Formulation for Dendrolimus spectabilis Field Trapping

Formulate lures with (5Z,7E)-5,7-dodecadien-1-ol co-loaded with its acetate and propionate derivatives in a 1:1:1 ratio. This ternary blend increases male trap catch by 3-fold compared to the alcohol component alone [2]. Procurement of the alcohol as a standalone compound is insufficient for maximal field performance; co-formulation with specific minor components is required for monitoring or attract-and-kill strategies targeting this East Asian pine pest.

Analytical Reference Standard for GC-MS Identification of Dendrolimus Pheromone Components

Utilize (E,E)-5,7-dodecadien-1-ol as a retention index standard (RI = 1537 on DB-5 column) for identifying and verifying pheromone gland extracts from field-collected Dendrolimus females [3]. The distinct Kovats indices of geometric isomers enable unambiguous peak assignment in complex extracts, preventing misidentification of related dienols or monoenes that co-elute under different chromatographic conditions.

Baseline Compound for EAG Screening of Olfactory Receptor Neuron Sensitivity

Employ (5Z,7E)-5,7-dodecadien-1-ol as a reference agonist in electroantennogram dose-response studies to characterize the sensitivity and specificity of male Dendrolimus antennal receptors [4]. The strong EAG response to this isomer, compared to weak responses from monoene analogs, establishes a benchmark for evaluating synthetic analogs or receptor antagonists in neuroethology research.

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